
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one, also known as TH287, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent and selective inhibitor of the DNA damage response protein, checkpoint kinase 1 (CHK1), which is involved in the repair of damaged DNA.
Mécanisme D'action
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one works by binding to the ATP-binding pocket of CHK1, preventing its activation and subsequent phosphorylation of downstream targets involved in the DNA damage response pathway. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one has been shown to induce DNA damage and cell death in cancer cell lines, both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one in lab experiments include its potency and selectivity for CHK1, as well as its ability to sensitize cancer cells to other chemotherapeutic agents. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have alternative DNA damage response pathways that are not dependent on CHK1.
Orientations Futures
There are several future directions for the development and use of 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one in cancer therapy. One direction is to further explore its efficacy in combination with other chemotherapeutic agents, as well as its potential use in combination with radiation therapy. Another direction is to develop more potent and selective CHK1 inhibitors that may be effective in a wider range of cancer types. Finally, 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one could also be used as a tool to better understand the DNA damage response pathway and its role in cancer development and progression.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one involves a multi-step process that begins with the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-thiophen-3-ylbenzoyl chloride to give the intermediate product, which is then reacted with piperazine to form 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one. The final product is purified using column chromatography.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one has been widely studied in cancer research due to its ability to inhibit CHK1, a protein involved in the DNA damage response pathway. CHK1 is overexpressed in many types of cancer and is involved in the repair of damaged DNA, making it an attractive target for cancer therapy. 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one has been shown to inhibit CHK1 activity in a variety of cancer cell lines and has also demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-16-9-21-19(22-10-16)24-7-6-23(11-17(24)25)18(26)14-3-1-13(2-4-14)15-5-8-27-12-15/h1-5,8-10,12H,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPLPXZHQKRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

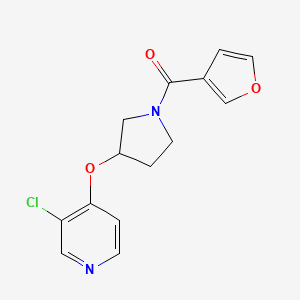
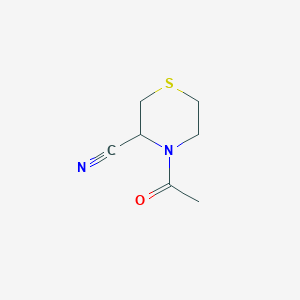
![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)
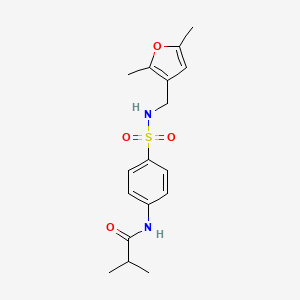

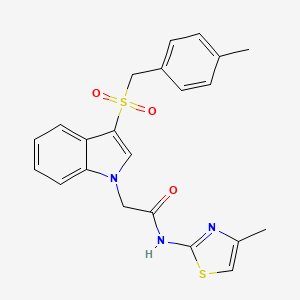
![2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2380881.png)
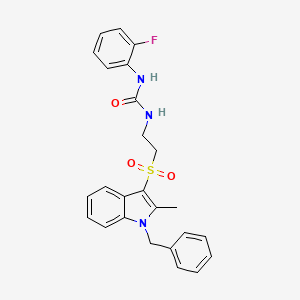
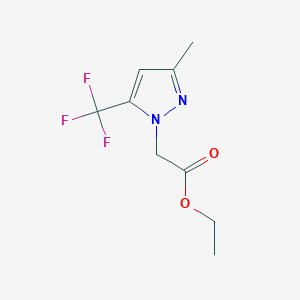
![N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2380886.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)

